molecular formula C13H19N5O B6801623 N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)-6-methylpyridazine-3-carboxamide

N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)-6-methylpyridazine-3-carboxamide

Cat. No.: B6801623
M. Wt: 261.32 g/mol
InChI Key: ZFJQZRULAGTFSL-UHFFFAOYSA-N
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Description

N-(1,4-diazabicyclo[222]octan-2-ylmethyl)-6-methylpyridazine-3-carboxamide is a complex organic compound that features a bicyclic structure combined with a pyridazine ring

Properties

IUPAC Name

N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)-6-methylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O/c1-10-2-3-12(16-15-10)13(19)14-8-11-9-17-4-6-18(11)7-5-17/h2-3,11H,4-9H2,1H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJQZRULAGTFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C(=O)NCC2CN3CCN2CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)-6-methylpyridazine-3-carboxamide typically involves multiple steps:

    Formation of the 1,4-diazabicyclo[2.2.2]octane (DABCO) Core: This can be synthesized through the reaction of ethylenediamine with formaldehyde, followed by cyclization.

    Attachment of the Pyridazine Ring: The pyridazine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridazine derivative reacts with the DABCO core.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate with an appropriate carboxylic acid derivative under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazine ring, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the DABCO core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)-6-methylpyridazine-3-carboxamide can be used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets could be explored for therapeutic applications, such as enzyme inhibition or receptor modulation.

Industry

In materials science, the compound could be used in the development of new polymers or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for industrial applications where robust performance is required.

Mechanism of Action

The mechanism by which N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)-6-methylpyridazine-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A simpler analog used as a base and catalyst in organic synthesis.

    6-Methylpyridazine-3-carboxamide: Shares the pyridazine core but lacks the DABCO moiety.

    Triethylenediamine: Another bicyclic amine with similar basic properties.

Uniqueness

N-(1,4-diazabicyclo[222]octan-2-ylmethyl)-6-methylpyridazine-3-carboxamide is unique due to the combination of the DABCO core with the pyridazine ring, providing a distinct set of chemical properties

This detailed overview provides a comprehensive understanding of N-(1,4-diazabicyclo[222]octan-2-ylmethyl)-6-methylpyridazine-3-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

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